

# canagliflozin meta-analysis SGLT2 inhibitor class

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## Compound Focus: Canagliflozin

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## Efficacy and Safety Profile from Meta-Analyses

The following tables summarize findings from recent systematic reviews and network meta-analyses that indirectly compare SGLT2 inhibitors in patients with type 2 diabetes and heart failure.

Table 1: Comparative Efficacy in Patients with T2D and Heart Failure [1] [2]

SGLT2 Inhibitor	Composite Outcome: CV Death or HF Hospitalization	Heart Failure (HF) Hospitalization	Cardiovascular (CV) Death	All-Cause Mortality	Ranking (SUCRA value) for Composite Outcome
Canagliflozin	Likely reduced [1]	Reduced [1] [2]	Reduced [2]	No significant difference found [1]	Top-ranked (Best) [2]
Sotagliflozin	Reduced [1]	Reduced [1]	No significant difference found [1]	No significant difference found [1]	Second-ranked [2]

SGLT2 Inhibitor	Composite Outcome: CV Death or HF Hospitalization	Heart Failure (HF) Hospitalization	Cardiovascular (CV) Death	All-Cause Mortality	Ranking (SUCRA value) for Composite Outcome
Empagliflozin	Reduced [1]	Reduced [1]	No significant difference found [1]	No significant difference found [1]	Third-ranked [2]
Dapagliflozin	Reduced [1]	Reduced [1] [2]	No significant difference found [1]	Reduced [1]	Fourth-ranked [2]
Ertugliflozin	No significant difference found [1]	Reduced [1]	No significant difference found [1]	No significant difference found [1]	Not top-ranked [1]

Table 2: Comparative Safety and Selectivity Profile

SGLT2 Inhibitor	Key Safety Considerations	SGLT2 vs. SGLT1 Selectivity
Canagliflozin	Higher risk of MACE and all-cause mortality in one real-world study [3]; Boxed Warning for lower limb amputation [4]	Least selective (dual SGLT1/2 inhibitor) [5]
Empagliflozin	-	Most selective for SGLT2 [5]
Dapagliflozin	-	Highly selective for SGLT2 [6]
Ertugliflozin	-	Selective for SGLT2 [6]

## Detailed Experimental Data and Protocols

To help you evaluate the evidence, here is a detailed look at the methodologies from two key studies with divergent conclusions.

### 1. Kongmalai et al. (2023) Network Meta-Analysis [1]

- **Objective:** To compare the efficacy and safety of individual SGLT2 inhibitors in patients with T2D and a history of heart failure.
- **Data Sources:** PubMed, Embase, and Cochrane Central Register of Controlled Trials were searched up to September 23, 2022.
- **Study Selection:** Included 11 Randomized Controlled Trials (RCTs) with a total of 20,438 patients meeting the criteria.
- **Statistical Analysis:** Both pairwise and network meta-analysis approaches were applied. Efficacy was ranked using the Surface Under the Cumulative Ranking Curve (SUCRA), where a higher SUCRA value (closer to 100%) indicates a greater probability of being the best treatment.

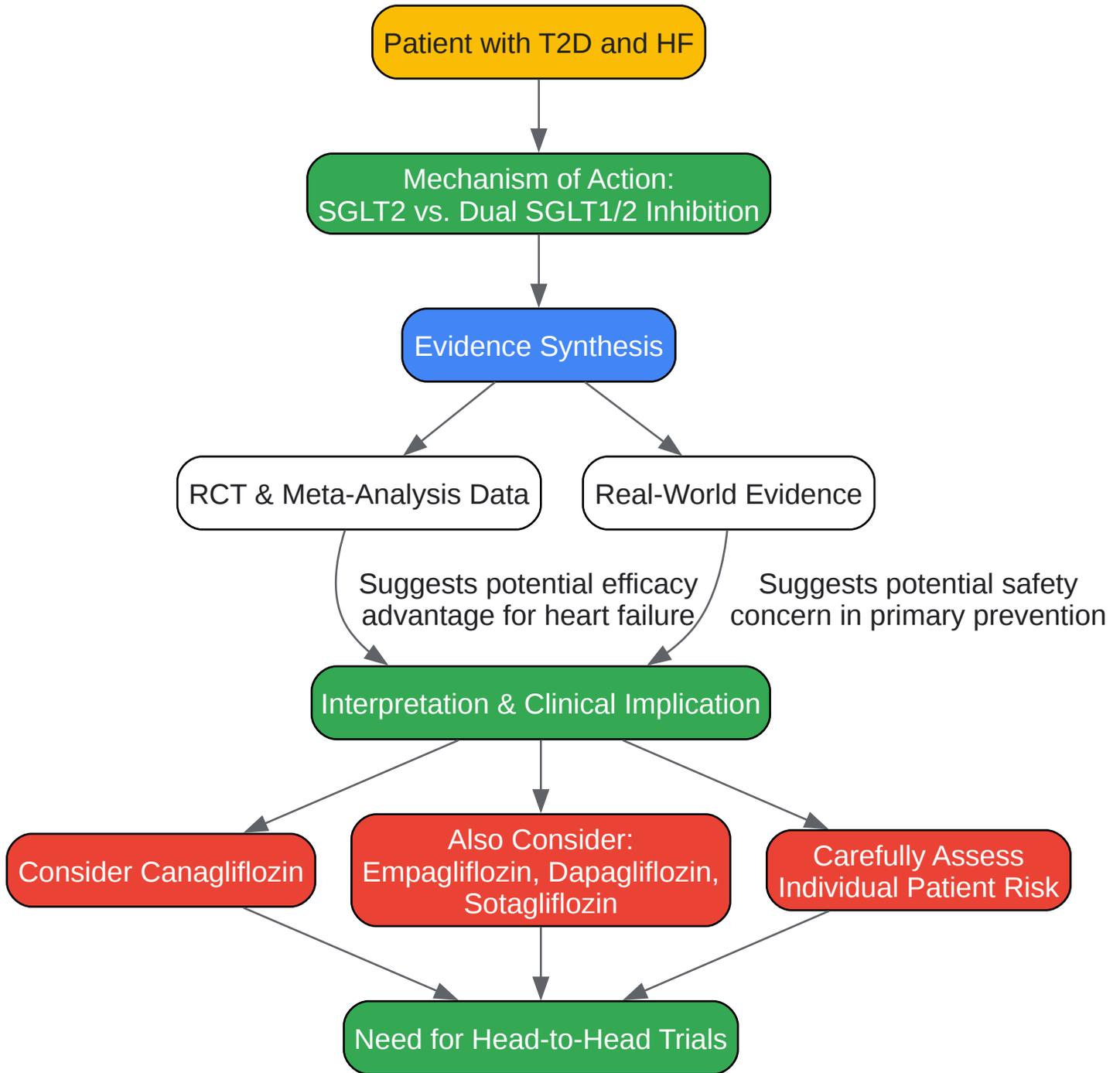
### 2. Large Real-World Cohort Study (2025) [3]

- **Objective:** To compare the risks of Major Adverse Cardiovascular Events (MACE) and all-cause mortality between **canagliflozin** and selective SGLT2 inhibitors in routine clinical practice.
- **Study Design:** A retrospective cohort study using a multicenter electronic health record database (TriNetX), including over 118 million patients in the U.S.
- **Cohort:** Identified adults with T2D but no prior cardiovascular disease who were new users of an SGLT2 inhibitor between 2016 and 2023. After propensity score matching, 12,039 **canagliflozin** users were compared to 12,039 users of other SGLT2 inhibitors (empagliflozin, dapagliflozin, or ertugliflozin).
- **Outcomes:** The primary outcome was MACE (a composite of myocardial infarction, stroke, or all-cause mortality). Hazard ratios (HRs) were calculated using Cox proportional hazards models.

## Mechanism of Action and Clinical Decision Pathway

A key differentiating factor among SGLT2 inhibitors is their selectivity for the SGLT2 receptor over SGLT1. **Canagliflozin** has a lower selectivity, acting as a dual SGLT1/2 inhibitor [5]. This dual inhibition is hypothesized to offer additional metabolic effects by delaying intestinal glucose absorption and enhancing incretin release, but its net clinical impact remains a subject of research [3].

The diagram below integrates this mechanistic difference with the clinical evidence to outline a potential decision pathway for researchers and clinicians.



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## Key Takeaways for Researchers

- **Evidence is Mixed:** The apparent efficacy advantage of **canagliflozin** in heart failure populations from RCT meta-analyses is contrasted by potential safety signals in a broader, primary prevention population from real-world data [1] [3] [2].
- **No Direct Comparisons Exist:** All comparative data are from indirect analyses. The manufacturer of **canagliflozin** states there are no head-to-head phase 3 trials, and indirect comparisons are unreliable due to differences in trial designs and populations [4].
- **Mechanism is a Key Differentiator:** **Canagliflozin's** dual SGLT1/2 inhibition is a unique feature that may have distinct metabolic consequences, but its link to hard clinical outcomes needs further clarification [3] [5].

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